3,6-Diamino-9-ethylcarbazole

Catalog No.
S14501841
CAS No.
50717-02-7
M.F
C14H15N3
M. Wt
225.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Diamino-9-ethylcarbazole

CAS Number

50717-02-7

Product Name

3,6-Diamino-9-ethylcarbazole

IUPAC Name

9-ethylcarbazole-3,6-diamine

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

InChI

InChI=1S/C14H15N3/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2,15-16H2,1H3

InChI Key

VYQYKCAZJQOVJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N

3,6-Diamino-9-ethylcarbazole (CAS 50717-02-7) is a highly functionalized electron-rich monomer essential for advanced electrochemical and polymeric material synthesis. Structurally, the ethyl group at the 9-position ensures organic solubility and prevents unwanted N-alkylation or oxidative degradation at the pyrrole nitrogen during polymerization. Meanwhile, the primary amines at the 3,6-positions provide critical reactive sites for the synthesis of polyamides, polyimides, and molecularly imprinted polymers (MIPs). In industrial and analytical procurement, this compound is primarily sourced as a specialized precursor for fabricating microporous polymer networks and ultra-sensitive biosensors, where its dual capacity for robust electropolymerization and extensive hydrogen bonding establishes a performance baseline far exceeding that of simple carbazole derivatives [1].

Attempting to substitute 3,6-diamino-9-ethylcarbazole with standard carbazole or 9-ethylcarbazole fundamentally compromises both polymer architecture and chemical recognition capabilities. Standard carbazoles electropolymerize primarily through the 3,6-positions, creating linear or lightly cross-linked conjugated chains that lack functional side groups for specific analyte interaction. In contrast, the pre-existing amino groups in 3,6-diamino-9-ethylcarbazole alter the electropolymerization pathway and provide dense hydrogen-bond donor/acceptor sites within the resulting polymer matrix. For procurement in diagnostic sensor manufacturing, failing to use the 3,6-diamino derivative results in the complete loss of specific binding cavities, degrading sensor limits of detection from the attomolar to the micromolar range and severely reducing the stability of donor-acceptor complexes in functional polyamides [1].

Attomolar Limit of Detection in Molecularly Imprinted Polymers

When utilized as a functional monomer for molecularly imprinted polymer (MIP) sensors targeting 17-β-estradiol, 3,6-diamino-9-ethylcarbazole demonstrates vastly superior analytical performance compared to unmodified carbazole. The diamino-functionalized network achieves an exceptionally low limit of detection (LOD) of 0.36 aM with a broad linear range of 1 aM to 10 µM. In direct contrast, MIPs formulated with unmodified carbazole monomers fail to provide the necessary hydrogen-bonding sites for template recognition, resulting in significantly lower sensitivity and poorer signal-to-noise ratios during electrochemical impedance spectroscopy (EIS) [1].

Evidence DimensionBiosensor Limit of Detection (LOD)
Target Compound Data0.36 aM (attomolar) LOD for 17-β-estradiol
Comparator Or BaselineUnmodified carbazole monomer (fails to achieve attomolar sensitivity)
Quantified DifferenceOrders of magnitude improvement in LOD (attomolar vs. standard nanomolar/micromolar baselines)
ConditionsElectrochemical impedance spectroscopy (EIS) of electrodeposited MIP films on glassy carbon electrodes

Procurement of this specific diamino derivative is mandatory for manufacturing ultra-trace diagnostic sensors that require sub-femtomolar detection limits.

Enhanced Electrodeposited Surface Morphology for Analyte Capture

The electropolymerization of 3,6-diamino-9-ethylcarbazole via cyclic voltammetry yields a highly specialized surface morphology critical for sensor performance. The resulting poly(3,6-diamino-9-ethylcarbazole) film forms rough, micro-island structures with an average diameter of 25.47 nm and a height of 20.26 nm. This rugged 3D microstructure drastically increases the electroactive surface area compared to the smoother, lower-surface-area films typically generated by standard poly(9-ethylcarbazole). This morphological advantage allows for a higher density of imprinted cavities and more efficient mass transfer of the analyte to the recognition sites [1].

Evidence DimensionElectrodeposited Film Microstructure
Target Compound DataFormation of 3D micro-islands (25.47 nm diameter, 20.26 nm height)
Comparator Or BaselineStandard poly(9-ethylcarbazole) (smooth, lower surface area films)
Quantified DifferenceSignificant increase in specific electroactive surface area and cavity density
ConditionsCyclic voltammetry (25 scans) in ethanol/acetate buffer over glassy carbon electrodes

High surface area micro-island morphology directly dictates the binding capacity and signal transduction efficiency of commercial electrochemical sensors.

Superior Donor-Acceptor Complex Stability in Polyamide Networks

Beyond electropolymerization, 3,6-diamino-9-ethylcarbazole serves as an exceptional diamine precursor for synthesizing electron-donating polyamides. When polymerized with diacyl dichlorides, the resulting polyamides exhibit high relative molecular mass and function as polymeric electron donors. Compared to monomeric model compounds like 9-ethyl-3,6-bis(propionylamino)carbazole, the polymeric networks derived from 3,6-diamino-9-ethylcarbazole demonstrate a substantially higher stability constant when forming donor-acceptor complexes with electron-deficient targets such as 1,3,5-trinitrobenzene [1].

Evidence DimensionDonor-Acceptor Complex Stability Constant
Target Compound DataHigh stability constant in derived polyamides
Comparator Or BaselineMonomeric 9-ethyl-3,6-bis(propionylamino)carbazole models
Quantified DifferenceEnhanced complexation stability due to cooperative polymeric donor effects
ConditionsLow-temperature polycondensation and subsequent complexation with 1,3,5-trinitrobenzene

This compound is the optimal precursor choice for developing stable electron-donor polymers used in explosives detection and electrochromic materials.

Manufacturing of Ultra-Sensitive Endocrine Disruptor Biosensors

Due to its ability to form highly specific hydrogen bonds and rough micro-island polymer morphologies, 3,6-diamino-9-ethylcarbazole is the premier monomer for fabricating molecularly imprinted polymer (MIP) sensors. It is specifically required for environmental and clinical diagnostics targeting attomolar concentrations of 17-β-estradiol and other steroid hormones, where standard carbazoles fail to provide adequate binding sites [1].

Synthesis of Microporous Polymer Networks (MPNs) for Explosives Detection

The dual primary amines allow for the construction of rigid, 3D microporous polymer networks. These networks leverage the enhanced donor-acceptor stability of the carbazole core to selectively bind and detect electron-deficient nitroaromatic explosives, such as 1,3,5-trinitrobenzene, outperforming simple linear carbazole polymers in both affinity and stability [2].

Development of Electrochromic and Hole-Transporting Polyamides

As a diamine precursor, this compound is utilized in low-temperature polycondensation with diacyl dichlorides to produce high-molecular-weight polyamides. These polymers serve as stable electron-donor materials in electrochromic devices and hole-transport layers, where the N-ethyl group ensures processability and the carbazole backbone provides the necessary electronic properties [2].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

225.126597491 g/mol

Monoisotopic Mass

225.126597491 g/mol

Heavy Atom Count

17

UNII

LON3D97CKO

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